An In-Depth Technical Guide to 7-fluoro-2H-chromene: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 7-fluoro-2H-chromene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-fluoro-2H-chromene is a fluorinated heterocyclic compound belonging to the benzopyran class of molecules. The incorporation of a fluorine atom into the chromene scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes 7-fluoro-2H-chromene and its derivatives attractive scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and a detailed exploration of a proposed synthetic route and characterization of 7-fluoro-2H-chromene.
Chemical Structure and Molecular Properties
The fundamental characteristics of 7-fluoro-2H-chromene are summarized in the table below. The structure consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring, with a fluorine atom substituted at the 7-position.
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| CAS Number | 179071-53-5 | [1] |
| IUPAC Name | 7-fluoro-2H-chromene | N/A |
| Canonical SMILES | C1C=CC2=C(O1)C=C(C=C2)F | [1] |
| InChI Key | InChI=1S/C9H7FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2 | [1] |
Synthesis of 7-fluoro-2H-chromene: A Proposed Experimental Protocol
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 7-fluoro-2H-chromene via reduction of 7-fluorocoumarin.
Step-by-Step Methodology
Materials:
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7-fluorocoumarin (7-fluoro-2H-chromen-2-one)
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Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
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Anhydrous toluene
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Anhydrous diethyl ether
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Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
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Anhydrous magnesium sulfate
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Argon or Nitrogen gas for inert atmosphere
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Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
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Low-temperature bath (e.g., acetone/dry ice)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 7-fluorocoumarin (1.0 eq). Anhydrous toluene is added to dissolve the starting material.
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Cooling: The reaction mixture is cooled to -78 °C using an acetone/dry ice bath.
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Addition of Reducing Agent: A solution of DIBAL-H in toluene (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The addition rate should be controlled to prevent a significant increase in temperature.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.
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Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate at -78 °C. This is followed by the addition of diethyl ether.
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Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-fluoro-2H-chromene.
Spectroscopic Characterization
The structural elucidation of 7-fluoro-2H-chromene relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
While the full experimental spectra for 7-fluoro-2H-chromene are not provided in the readily available literature, a comprehensive analysis of fluoro-substituted chromenes has been reported.[2] Based on this and general principles of NMR spectroscopy, the expected chemical shifts and coupling patterns can be predicted.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-2 | ~4.8 | d | ~3.5 |
| H-3 | ~5.7 | dt | J(H3-H4) = ~9.5, J(H3-H2) = ~3.5 |
| H-4 | ~6.4 | d | J(H4-H3) = ~9.5 |
| H-5 | ~7.0 | dd | J(H5-H6) = ~8.5, J(H5-F) = ~9.0 |
| H-6 | ~6.7 | m | |
| H-8 | ~6.6 | dd | J(H8-F) = ~10.0, J(H8-H6) = ~2.5 |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (J, Hz) (Predicted) |
| C-2 | ~65 | |
| C-3 | ~123 | |
| C-4 | ~128 | |
| C-4a | ~118 | d, J ≈ 23 |
| C-5 | ~115 | d, J ≈ 24 |
| C-6 | ~113 | d, J ≈ 8 |
| C-7 | ~160 | d, J ≈ 245 |
| C-8 | ~103 | d, J ≈ 25 |
| C-8a | ~150 | d, J ≈ 2 |
Applications and Future Perspectives
The 2H-chromene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and biologically active molecules.[3] The introduction of a fluorine atom at the 7-position can enhance the therapeutic potential of these compounds by improving metabolic stability and binding interactions. Derivatives of 7-fluoro-2H-chromene could be investigated for a range of biological activities, including as inhibitors of enzymes such as carbonic anhydrase, and for their potential antibacterial or anticancer properties.[4][5] Further research into the synthesis of a diverse library of 7-fluoro-2H-chromene derivatives and their subsequent biological evaluation is a promising avenue for the discovery of novel therapeutic agents.
References
- Barberis, C., Campredon, M., Lokshin, V., Giusti, G. and Faure, R. (1995), Complete assignments of the 1H and 13C NMR spectra of some fluoro-substituted chromenes. Magn. Reson. Chem., 33: 75-78.
- Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, J., & Sinha, S. (2010). 2H-chromene: a privileged scaffold in drug discovery. RSC Advances, 1(9), 1675-1698.
- Sequeira, L., Distinto, S., Meleddu, R., Gaspari, M., Angeli, A., Cottiglia, F., ... & Maccioni, E. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183.
- Rani, N. L., Prashanth, T., Sridhar, M. A., Ranganatha, V. L., Shaukath, A. K., & Lokanath, N. K. (2015). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Molecular Crystals and Liquid Crystals, 623(1), 265-274.
